molecular formula C7H5NOS2 B12510719 7-Hydroxybenzo[d]thiazole-2(3H)-thione

7-Hydroxybenzo[d]thiazole-2(3H)-thione

Cat. No.: B12510719
M. Wt: 183.3 g/mol
InChI Key: ADJUCSVIOHCBNT-UHFFFAOYSA-N
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Description

7-Hydroxybenzo[d]thiazole-2(3H)-thione is a heterocyclic compound that features a benzothiazole ring with a hydroxyl group at the 7th position and a thione group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxybenzo[d]thiazole-2(3H)-thione typically involves the cyclization of 2-aminothiophenol derivatives with carbonyl compounds. One common method is the reaction of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation to yield the desired thione compound . Another approach involves the use of thiourea and substituted benzaldehydes under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxybenzo[d]thiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

7-Hydroxybenzo[d]thiazole-2(3H)-thione has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Benzo[d]thiazole-2-carboxamide derivatives
  • Benzo[d]imidazo[2,1-b]thiazoles
  • Benzo[d]oxazole derivatives

Comparison: 7-Hydroxybenzo[d]thiazole-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives also share structural similarities but differ in their biological activities and synthetic routes .

Properties

Molecular Formula

C7H5NOS2

Molecular Weight

183.3 g/mol

IUPAC Name

7-hydroxy-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C7H5NOS2/c9-5-3-1-2-4-6(5)11-7(10)8-4/h1-3,9H,(H,8,10)

InChI Key

ADJUCSVIOHCBNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)SC(=S)N2

Origin of Product

United States

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